N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
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Overview
Description
N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that features a unique combination of furan, indole, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods often focus on optimizing the reaction conditions to minimize by-products and maximize the yield of the target compound .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furanones, while reduction of the carbonyl group in the pyrimidine ring results in alcohol derivatives .
Scientific Research Applications
N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide: shares structural similarities with other indole and pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of furan, indole, and pyrimidine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11-6-7-12(25-11)8-19-15(23)9-22-10-20-16-13-4-2-3-5-14(13)21-17(16)18(22)24/h2-7,10,21H,8-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYMYXKWTGSRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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